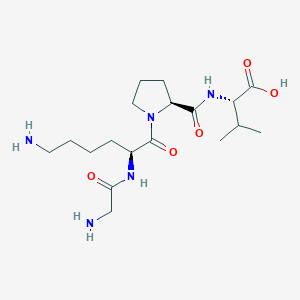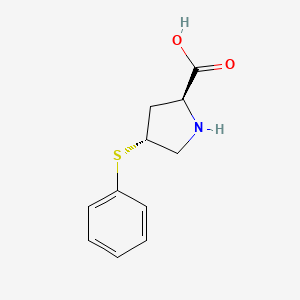
L-Proline, 4-(phenylthio)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 4-(phenylthio)-, trans-: is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-(phenylthio)-, trans- typically involves the introduction of the phenylthio group to the proline molecule. One common method is the nucleophilic substitution reaction where L-proline is reacted with a phenylthio compound under basic conditions. The reaction may involve the use of a strong base such as sodium hydride (NaH) to deprotonate the proline, followed by the addition of a phenylthio halide.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Advances in metabolic engineering have enabled the construction of microbial cell factories that can produce derivatives of L-proline, including L-Proline, 4-(phenylthio)-, trans-. These processes often involve the optimization of metabolic pathways to enhance the yield and efficiency of production .
化学反応の分析
Types of Reactions: L-Proline, 4-(phenylthio)-, trans- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, reverting to L-proline.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and phenylthio halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-proline.
Substitution: Various substituted proline derivatives depending on the substituent introduced.
科学的研究の応用
L-Proline, 4-(phenylthio)-, trans- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study protein folding and stability due to its structural similarity to proline.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other valuable chemicals
作用機序
The mechanism of action of L-Proline, 4-(phenylthio)-, trans- involves its interaction with various molecular targets and pathways. The phenylthio group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in cellular processes such as protein synthesis, signal transduction, and metabolic pathways .
類似化合物との比較
L-Proline: The parent compound, which lacks the phenylthio group.
Trans-4-hydroxy-L-proline: Another derivative of L-proline with a hydroxyl group at the fourth carbon.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid structurally similar to proline.
Uniqueness: L-Proline, 4-(phenylthio)-, trans- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications .
特性
CAS番号 |
144582-43-4 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC名 |
(2S,4R)-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |
InChIキー |
PCIUUPKYZVILEM-ZJUUUORDSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2 |
正規SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


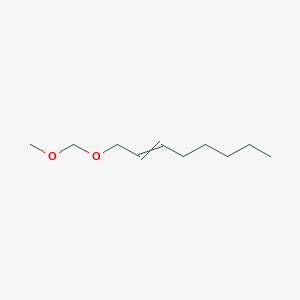
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

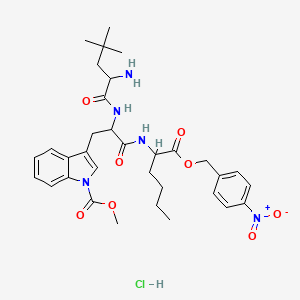
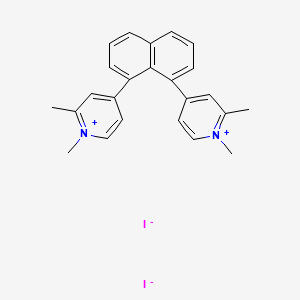

![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
